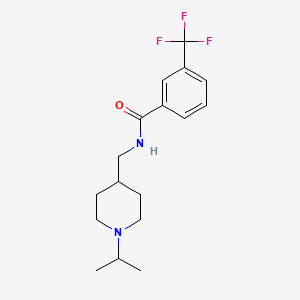

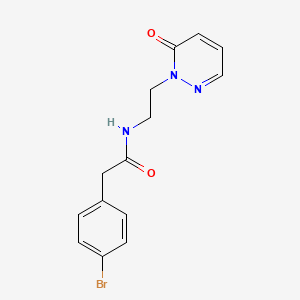

N-((1-isopropylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isopropylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, also known as ITB or ITB-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ITB-1 is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity.

Scientific Research Applications

Histone Deacetylase Inhibition

One notable application of compounds structurally related to N-((1-isopropylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is in the field of histone deacetylase (HDAC) inhibition. For instance, the compound MGCD0103, described by Zhou et al. (2008), is an isotype-selective small molecule HDAC inhibitor that selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug (Zhou et al., 2008).

Tritium Labeling in Benzamide Derivatives

In another study by Hong et al. (2015), a benzamide derivative with similar structural features underwent tritium/hydrogen exchange, illustrating the compound's potential in radiochemical applications. This process was crucial for studying the pharmacokinetics and metabolism of the compound (Hong et al., 2015).

Applications in Organic Synthesis

Compounds like N-((1-isopropylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide also find applications in organic synthesis. For instance, Wang et al. (2009) reported the use of triflamide-protected benzylamines in ortho-fluorination catalyzed by Pd(OTf)2 x 2 H2O, demonstrating the role of these compounds in the synthesis of fluorinated organic molecules (Wang et al., 2009).

Antibacterial Properties

In a study by Adam et al. (2016), a benzamide derivative showed antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that similar compounds may have potential applications in the development of new antibacterial agents (Adam et al., 2016).

Antipsychotic Potential

Meltzer et al. (1983) explored a benzamide derivative, YM-09151-2, which interacted with dopamine D2-type receptors in the anterior pituitary gland, indicating its potential use as an antipsychotic agent (Meltzer et al., 1983).

properties

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O/c1-12(2)22-8-6-13(7-9-22)11-21-16(23)14-4-3-5-15(10-14)17(18,19)20/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPCSEYWFYAMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isopropylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)

![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)